3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide
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Overview
Description
3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is a synthetic compound that incorporates both adamantane and thiazole moieties. The adamantane structure is known for its rigidity and stability, while the thiazole ring is a heterocyclic compound containing sulfur and nitrogen. This combination of structures endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-bromo ketones with thiourea under basic conditions.
Attachment to Adamantane: The thiazole ring is then attached to the adamantane core via a carboxamide linkage. This can be achieved through the reaction of 1-adamantane carboxylic acid with thiazole-2-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the thiazole ring.
Medicine: Explored for its neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with various molecular targets:
Molecular Targets: The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is unique due to the combination of the adamantane and thiazole structures, which confer both stability and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)12(20)19-13-18-4-5-21-13/h4-5H,6-11H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQUOPIMJKGMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=NC=CS4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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